L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine
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Overview
Description
L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine is a peptide compound composed of four amino acids: L-isoleucine, L-glutamine, L-cysteine, and L-alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as acyl chlorides or anhydrides, can be used for substitution reactions.
Major Products
The major products of these reactions include modified peptides with altered functional groups or disulfide-linked dimers.
Scientific Research Applications
L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-valine
- L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-phenylalanine
- L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-tyrosine
Uniqueness
L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, contributing to the peptide’s stability and potential for forming complex structures.
Properties
CAS No. |
798541-02-3 |
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Molecular Formula |
C17H31N5O6S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H31N5O6S/c1-4-8(2)13(19)16(26)21-10(5-6-12(18)23)14(24)22-11(7-29)15(25)20-9(3)17(27)28/h8-11,13,29H,4-7,19H2,1-3H3,(H2,18,23)(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t8-,9-,10-,11-,13-/m0/s1 |
InChI Key |
NPTCHJIJIYJZCR-XGZQDADWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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